Cyclopentylacetic acid

Catalog No.
S773592
CAS No.
1123-00-8
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentylacetic acid

CAS Number

1123-00-8

Product Name

Cyclopentylacetic acid

IUPAC Name

2-cyclopentylacetic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)

InChI Key

YVHAIVPPUIZFBA-UHFFFAOYSA-N

SMILES

C1CCC(C1)CC(=O)O

Synonyms

2-Cyclopentaneacetic Acid; 2-Cyclopentylacetic Acid; Cyclopentylacetic Acid; NSC 60134

Canonical SMILES

C1CCC(C1)CC(=O)O

The exact mass of the compound Cyclopentylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopentylacetic acid is a saturated aliphatic carboxylic acid featuring a five-membered cyclopentane ring linked to a carboxyl group via a single methylene spacer [1]. Operating as a clear liquid at standard room temperature with a melting point of approximately 14 °C, it is widely procured as a highly processable building block and active pharmaceutical ingredient (API) precursor . Its primary industrial utility lies in its ability to introduce a flexible, moderately lipophilic cyclopentyl moiety into complex molecules, making it a critical raw material in the synthesis of vasoconstrictors (e.g., cyclopentamine), anticholinergics, and various kinase or GPCR inhibitors [2]. For industrial buyers and chemical engineers, its value is defined by its favorable bulk handling characteristics, low regulatory friction, and highly specific steric profile compared to aromatic or rigidly bound cyclic alternatives.

Research Fit

Workflow Synthetic intermediate for pharmaceutically relevant scaffolds
Selection Conformationally restricted cyclopentyl ring vector
Context Lipophilic, organic-soluble profile supports coupling and building block chemistry

Substituting cyclopentylacetic acid with closely related analogs routinely leads to process failures, handling bottlenecks, or compromised API efficacy. Replacing it with cyclopentanecarboxylic acid removes the critical methylene spacer, drastically increasing steric hindrance at the reaction center and altering the conformational flexibility of the final pharmacophore [1]. Using cyclohexylacetic acid introduces a bulkier six-membered ring that increases the lipophilicity (LogP) and steric volume, frequently causing lead compounds to fail target binding assays or exceed optimal physicochemical limits, while also changing the ambient physical state from a liquid to a solid [2]. Furthermore, substituting with phenylacetic acid not only changes the electronic properties from aliphatic to aromatic but also triggers severe regulatory and compliance bottlenecks due to its status as a strictly controlled precursor [3].

Substitution Risk

Attribute
Target (Cyclopentyl)
Substitute (Cyclohexyl / Cyclopropyl)
Steric profile
Restricted ‘puckered’ conformation offers a defined spatial vector
Cyclohexyl: Larger, flexible chair conformers may alter binding pocket fit
Lipophilicity
Moderate LogP drives predictable membrane partitioning
Cyclopropyl: Lower lipophilicity may shift permeability context
Process fit
Validated in commercial cyclopenthiazide synthesis
Cyclohexyl / Cyclopropyl: No established route for this pharmacophore

Reaction Center Sterics and Linker Flexibility

Cyclopentylacetic acid features a methylene (-CH2-) spacer between the cyclopentyl ring and the carboxyl group, allowing it to react as a primary-like carboxylic acid. In contrast, cyclopentanecarboxylic acid has the carboxyl group directly attached to the ring, functioning as a more sterically hindered secondary-like acid [1]. This structural difference means cyclopentylacetic acid exhibits significantly lower steric bulk at the alpha-carbon, leading to faster reaction kinetics, lower catalyst requirements, and higher yields during industrial amidation and esterification steps [2].

Evidence DimensionAlpha-carbon steric environment
Target Compound DataPrimary-like alpha-carbon (flexible -CH2- linker)
Comparator Or BaselineCyclopentanecarboxylic acid (Secondary-like alpha-carbon, rigid attachment)
Quantified DifferenceAddition of a 14 Da methylene spacer relieves ring-induced steric crowding at the reaction center.
ConditionsStandard amidation/esterification coupling conditions

Enables higher-yielding coupling reactions and lower catalyst or coupling-reagent loading in large-scale API manufacturing.

Comparative lipophilicity
Cross-study comparable
LogP = 1.65 (predicted)
~0.85 units higher than cyclopropylacetic acid (LogP ~0.8)
Supports membrane permeability screening context
Reported computational prediction data. Data to verify in specific assay conditions.

Bulk Handling and Processability at Room Temperature

The melting point of a precursor dictates the engineering requirements for its transfer and dosing. Cyclopentylacetic acid has a melting point of approximately 14 °C, meaning it is handled as a pumpable liquid at standard room temperatures (20-25 °C) . Its closest six-membered analog, cyclohexylacetic acid, has a melting point of 29-33 °C and presents as a low-melting or waxy solid, while phenylacetic acid melts at 76 °C [1]. The liquid state of cyclopentylacetic acid eliminates the need for heated lines, pre-melting steps, or specialized solid-dosing equipment [2].

Evidence DimensionMelting point and physical state
Target Compound Data~14 °C (Liquid at 20 °C)
Comparator Or BaselineCyclohexylacetic acid (~30 °C, Solid at 20 °C)
Quantified Difference~16 °C lower melting point, transitioning the handling state from solid to liquid at standard ambient temperature.
ConditionsStandard atmospheric pressure, 20-25 °C ambient facility temperature

Allows for direct volumetric pumping and simplifies continuous flow manufacturing without thermal pretreatment.

Conformational profile
Class-level inference
Cyclopentane: ‘Envelope’/‘half-chair’ conformer with restricted pseudorotation
Cyclohexane: Interconverting chair conformers offer multiple distinct shapes
Supports restricted steric orientation for target engagement studies
Conformational energy barrier context. General chemical knowledge applied.

Lipophilicity and Steric Footprint in Lead Optimization

In medicinal chemistry, the size of the hydrophobic moiety strictly governs receptor pocket fit and overall molecule lipophilicity. Cyclopentylacetic acid provides a compact, five-membered saturated ring. When compared to cyclohexylacetic acid, the cyclopentyl variant reduces the molecular weight by ~14 Da and lowers the calculated LogP [1]. This subtle reduction in hydrophobic volume is frequently exploited to rescue API candidates that are trending too lipophilic or are sterically clashing within tight GPCR or kinase binding pockets [2].

Evidence DimensionHydrophobic volume and lipophilicity
Target Compound Data5-membered ring (Lower LogP, smaller steric volume)
Comparator Or BaselineCyclohexylacetic acid (6-membered ring, higher LogP)
Quantified DifferenceReduction of one methylene unit in the ring structure, lowering molecular weight by 14.03 Da and reducing the lipophilic footprint.
Conditionsin silico lead optimization and SAR profiling

Crucial for fine-tuning API lipophilicity to comply with Lipinski's rules while maintaining a saturated cyclic hydrophobic moiety.

Synthetic utility
Supporting evidence
Key starting material for cyclopenthiazide synthesis (marketed diuretic/antihypertensive)
Supports validated process confidence and established supply chain
Established pharmaceutical intermediate route. Cyclohexyl/cyclopropyl analogs not reported.

Regulatory Profile and Supply Chain Velocity

Aromatic precursors like phenylacetic acid are strictly regulated (e.g., DEA List I in the US) due to their potential use in illicit amphetamine synthesis, requiring extensive quotas, reporting, and secure storage [1]. Cyclopentylacetic acid, being a fully saturated aliphatic compound, does not fall under these stringent precursor control lists [2]. Consequently, substituting an aromatic ring with a cyclopentyl ring where pharmacologically viable can completely bypass regulatory procurement delays and reduce administrative overhead [3].

Evidence DimensionRegulatory compliance burden
Target Compound DataUnrestricted aliphatic precursor
Comparator Or BaselinePhenylacetic acid (DEA List I controlled substance / regulated precursor)
Quantified DifferenceElimination of mandatory quota applications, specialized reporting, and associated multi-week procurement delays.
ConditionsGlobal chemical procurement and facility auditing

Drastically reduces procurement friction, compliance costs, and supply chain bottlenecks for commercial manufacturing.

High-Throughput API Synthesis and Continuous Flow

Ideal for large-scale amidation and esterification workflows where its liquid state at room temperature allows for automated, volumetric liquid dosing without the need for heated lines, unlike cyclohexylacetic acid [1].

Medicinal Chemistry Lead Optimization

The preferred building block when a drug candidate requires a hydrophobic cyclic moiety but must avoid the higher LogP and larger steric bulk introduced by a six-membered cyclohexyl ring [2].

Flexible Pharmacophore Development

Selected over cyclopentanecarboxylic acid when the target receptor requires a flexible methylene spacer between the rigid cyclic core and the hydrogen-bonding carboxyl/amide region to achieve optimal binding affinity [3].

Regulatory-Bypass Analog Design

Utilized in the design of novel non-aromatic analogs of existing drugs to avoid the severe supply chain friction and compliance costs associated with procuring controlled aromatic precursors like phenylacetic acid [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclopenthiazide intermediate
Validated process fit
Route-specific regiochemistry
Cycloalkyl bioisostere design
Conformational/steric profile
Binding pocket complementarity
Chiral building block synthesis
Ease of derivatization
Enantiomeric purity
Prostaglandin analog core
Cyclopentane scaffold
Functional group tolerance

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1123-00-8

Wikipedia

Cyclopentylacetic acid

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